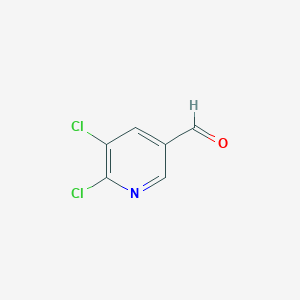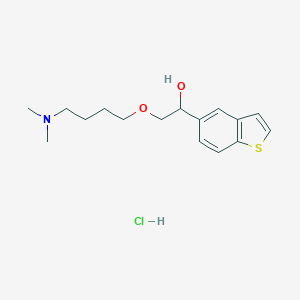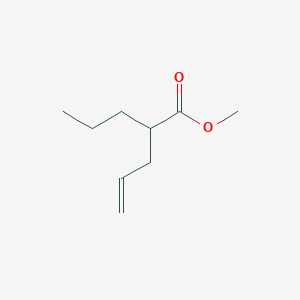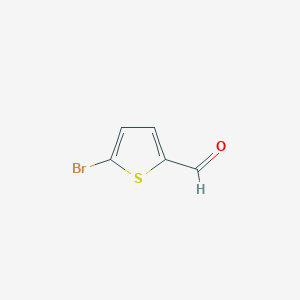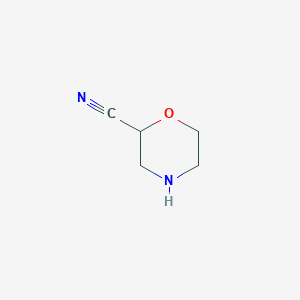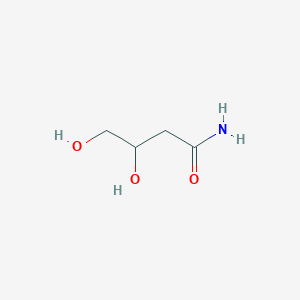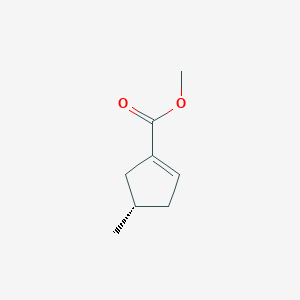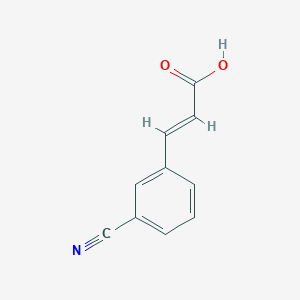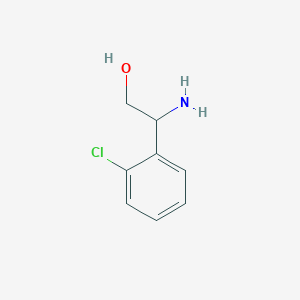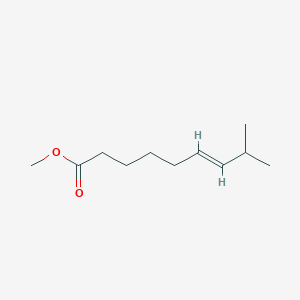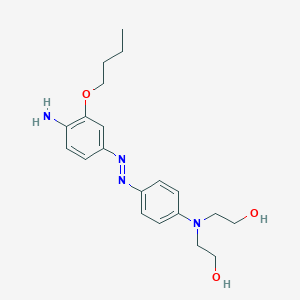
4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline, also known as Sudan IV, is a synthetic dye that has been widely used in various industries, including food, textile, and cosmetic industries. It is a bright red powder that is soluble in organic solvents and insoluble in water. Sudan IV has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology.
Wirkmechanismus
4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline IV binds to lipids through hydrophobic interactions and forms insoluble complexes with them. This results in the staining of lipid-rich structures, such as adipose tissue and cell membranes. The binding of 4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline IV to lipids can also affect their physical properties, such as fluidity and permeability, which can have downstream effects on cellular processes.
Biochemische Und Physiologische Effekte
4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline IV has been shown to have a number of biochemical and physiological effects on cells and tissues. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting lipid metabolism. It has also been shown to affect the expression of genes involved in lipid metabolism and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline IV in lab experiments is its high specificity for lipids, which allows for selective staining of lipid-rich structures. However, one limitation is its potential toxicity to cells and tissues, which can affect the accuracy of experimental results. In addition, 4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline IV staining can be affected by factors such as tissue fixation and processing, which can lead to variability in staining intensity and specificity.
Zukünftige Richtungen
There are several potential future directions for research on 4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline IV. One area of interest is the development of new staining techniques that can improve the specificity and sensitivity of 4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline IV staining. Another area of interest is the exploration of 4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline IV's potential as a therapeutic agent for lipid-related diseases, such as atherosclerosis and obesity. Finally, there is a need for further research on the potential toxicity of 4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline IV and its effects on cellular processes.
Synthesemethoden
4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline IV can be synthesized through a diazo-coupling reaction between 4-amino-3-n-butoxyaniline and 2-hydroxyethyl-p-phenylenediamine. The reaction is carried out in the presence of a coupling agent, such as sodium nitrite and hydrochloric acid, under acidic conditions. The resulting product is then purified through a series of recrystallization and filtration steps.
Wissenschaftliche Forschungsanwendungen
4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline IV has been widely used as a staining agent in histology and cytology studies. It has been shown to selectively stain lipids, particularly neutral and phospholipids, in biological tissues. This property has made 4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline IV a valuable tool for studying lipid metabolism and lipid-related diseases, such as atherosclerosis and obesity.
Eigenschaften
CAS-Nummer |
126335-39-5 |
|---|---|
Produktname |
4-((4-Amino-3-n-butoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline |
Molekularformel |
C20H28N4O3 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
2-[4-[(4-amino-3-butoxyphenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C20H28N4O3/c1-2-3-14-27-20-15-17(6-9-19(20)21)23-22-16-4-7-18(8-5-16)24(10-12-25)11-13-26/h4-9,15,25-26H,2-3,10-14,21H2,1H3 |
InChI-Schlüssel |
CFOWFFPERGTOBX-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(CCO)CCO)N |
Kanonische SMILES |
CCCCOC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(CCO)CCO)N |
Synonyme |
4-((4-AMINO-3-N-BUTOXYPHENYL)AZO)-N,N-BIS(2-HYDROXYETHYL)ANILINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B154010.png)
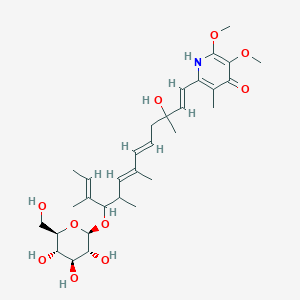
![O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene](/img/structure/B154022.png)
